(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione
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Overview
Description
Ranitidine bismuth citrate is a compound formed by the combination of ranitidine and bismuth citrate. It is primarily used for its antisecretory and bactericidal properties, making it effective in treating gastric and duodenal ulcers, especially those associated with Helicobacter pylori infections . This compound is known for its ability to reduce gastric acid secretion and protect the gastric mucosa.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ranitidine bismuth citrate involves the reaction of ranitidine with bismuth citrate. The process typically requires controlled conditions to ensure the proper formation of the compound. One method involves reacting ranitidine alkali with bismuth citrate at a specific temperature .
Industrial Production Methods: Industrial production of ranitidine bismuth citrate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ranitidine bismuth citrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly involving the bismuth component.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: Substitution reactions may involve the replacement of certain functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of bismuth oxides, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Ranitidine bismuth citrate has a wide range of scientific research applications:
Chemistry: It is used in studies related to metal-organic frameworks and coordination chemistry.
Biology: The compound’s bactericidal properties make it valuable in microbiological research, particularly in studying Helicobacter pylori.
Industry: The compound is utilized in the pharmaceutical industry for the production of anti-ulcer medications.
Mechanism of Action
Ranitidine bismuth citrate exerts its effects through two primary mechanisms:
Antisecretory Action: Ranitidine, a histamine H2-receptor antagonist, reduces gastric acid secretion by blocking histamine receptors on parietal cells in the stomach.
Bactericidal Action: Bismuth citrate has a bactericidal effect on Helicobacter pylori, disrupting the bacterial cell wall and inhibiting its growth.
The combination of these actions makes ranitidine bismuth citrate effective in treating ulcers and infections associated with Helicobacter pylori.
Comparison with Similar Compounds
Cimetidine: Another histamine H2-receptor antagonist used to reduce gastric acid secretion.
Famotidine: Similar to ranitidine, it is used to treat conditions related to excess stomach acid.
Bismuth Subsalicylate: Known for its gastroprotective effects and used in treating gastrointestinal disorders.
Uniqueness: Ranitidine bismuth citrate is unique due to its dual action of reducing gastric acid secretion and providing bactericidal effects against Helicobacter pylori. This combination makes it particularly effective in treating ulcers associated with bacterial infections .
Properties
CAS No. |
128345-62-0 |
---|---|
Molecular Formula |
C19H27BiN4O10S |
Molecular Weight |
712.5 g/mol |
IUPAC Name |
bismuth;(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C13H22N4O3S.C6H8O7.Bi/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10;/h4-5,9,14-15H,6-8,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3/b13-9+;; |
InChI Key |
XAUTYMZTJWXZHZ-IGUOPLJTSA-K |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] |
SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] |
Synonyms |
Azanplus GR 122311X GR-122311X GR122311X Pylorid Raniberl ranitidine bismuth citrate Tritec |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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